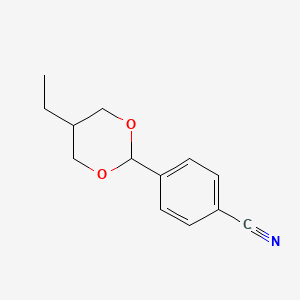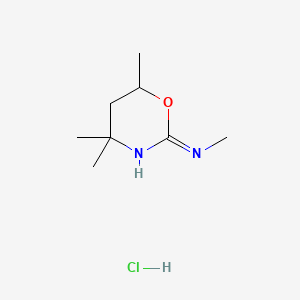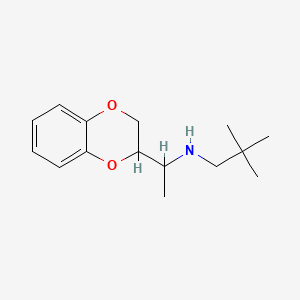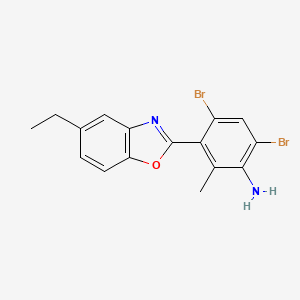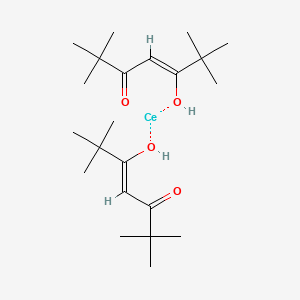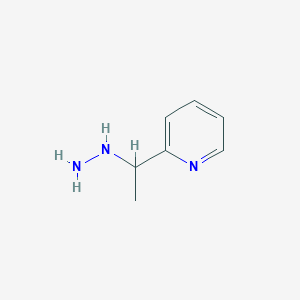
2-(1-Hydrazinoethyl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-ylethyl-hydrazine is an organic compound that belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring attached to an ethyl group, which is further connected to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
Pyridin-2-ylethyl-hydrazine can be synthesized through several methods. One common approach involves the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
Starting Materials: Pyridine-2-carboxaldehyde and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Product Isolation: The resulting product is purified through recrystallization or column chromatography.
Another method involves the reduction of pyridine-2-yl-ethyl-azide using a suitable reducing agent, such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of pyridin-2-ylethyl-hydrazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity.
化学反応の分析
Types of Reactions
Pyridin-2-ylethyl-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine-2-yl-ethyl-azide or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrazine derivatives, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and azides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Pyridin-2-ylethyl-hydrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Pyridin-2-ylethyl-hydrazine is studied for its biological activity and potential therapeutic applications.
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and heterocycles.
作用機序
The mechanism of action of pyridin-2-ylethyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its hydrazine moiety allows it to form covalent bonds with electrophilic centers in target molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but lacking the ethyl-hydrazine moiety.
Hydrazine: A simple inorganic compound with a nitrogen-nitrogen single bond, used as a precursor in the synthesis of various hydrazine derivatives.
Pyridine-2-carboxaldehyde: A precursor in the synthesis of pyridin-2-ylethyl-hydrazine, featuring a formyl group attached to the pyridine ring.
Uniqueness
Pyridin-2-ylethyl-hydrazine is unique due to its combined structural features of a pyridine ring and a hydrazine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC名 |
1-pyridin-2-ylethylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-6(10-8)7-4-2-3-5-9-7/h2-6,10H,8H2,1H3 |
InChIキー |
XECIYJTYMZDXNT-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


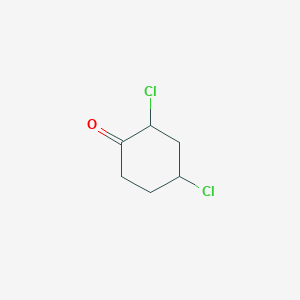
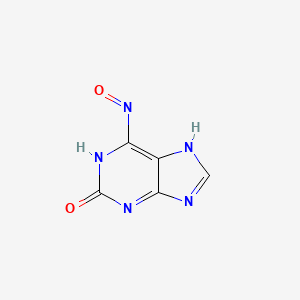
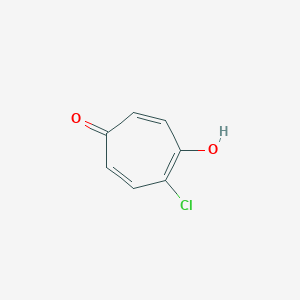
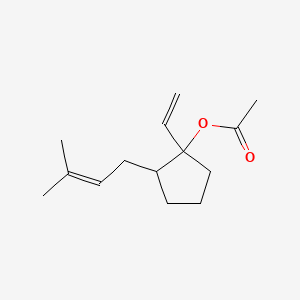
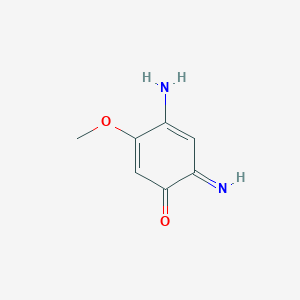
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
